tetranor-PGDM-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranor-PGDM-d6 is a deuterium-labeled analog of tetranor-PGDM, which is a metabolite of prostaglandin D2. This compound is primarily used as an internal standard in mass spectrometry for the quantification of tetranor-PGDM. The incorporation of deuterium atoms enhances the stability and allows for precise quantitation during analytical procedures .
Scientific Research Applications
Mechanism of Action
Target of Action
Tetranor-PGDM-d6 is a deuterium-labeled form of Tetranor-PGDM . The primary targets of this compound are the same as those of Tetranor-PGDM, which are the Prostaglandin D2 (PGD2) receptors . PGD2 receptors play a crucial role in modulating vascular, platelet, and leukocyte function .
Mode of Action
This compound interacts with its targets, the PGD2 receptors, in a similar manner to Tetranor-PGDM . The interaction results in various physiological effects, including normal sleep, lowering of body temperature, inhibition of platelet aggregation, and relaxation of vascular smooth muscle .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and metabolism of PGD2 . PGD2 is synthesized by hematopoietic-type PGD synthase (H-PGDS) in mast cells and is also produced in the brain by lipocalin PGD synthase .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are reflected in its role as a metabolite of PGD2 . It is detectable in human and murine urine, and its levels were found to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tetranor-PGDM-d6 is a metabolite of Prostaglandin D2 (PGD2) and reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
It is known that urinary levels of Tetranor-PGDM, the non-deuterated form, are increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The assay developed for measuring Tetranor-PGDM exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .
Metabolic Pathways
This compound is involved in the metabolic pathways of PGD2 . It interacts with various enzymes and cofactors in these pathways, possibly affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-PGDM-d6 involves the incorporation of six deuterium atoms at specific positions within the tetranor-PGDM molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and consistency of the product. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Tetranor-PGDM-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives .
Comparison with Similar Compounds
Similar Compounds
Tetranor-PGDM: The non-deuterated analog of tetranor-PGDM-d6, used for similar analytical purposes.
Tetranor-PGEM: Another prostaglandin metabolite used in analytical studies.
Tetranor-PGFM: A metabolite of prostaglandin F2, used in similar research applications.
Uniqueness
Tetranor-PGDM-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in mass spectrometry. This makes it a valuable tool in analytical chemistry and clinical research, providing accurate and reliable measurements of prostaglandin D2 metabolites .
Properties
IUPAC Name |
8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBSPJILLFAIC-OSZDNXCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.